- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)
1,4-Dibromo-2-iodobenzene structure
Product Name:1,4-Dibromo-2-iodobenzene
Número CAS:89284-52-6
MF:C6H3Br2I
Megavatios:361.800492525101
MDL:MFCD07778993
CID:720931
PubChem ID:13406348
Update Time:2024-10-26
1,4-Dibromo-2-iodobenzene Propiedades químicas y físicas
Nombre e identificación
-
- 1,4-Dibromo-2-iodobenzene
- 1,4-DI BROMO-2-IODO BEZENE
- Benzene,1,4-dibromo-2-iodo-
- 1,4-Dibrom-2-jod-benzol
- 1,4-dibromo-2-iodo-benzene
- 2,5-Dibromjodbenzol
- 2,5-Dibromoiodobenzene
- Benzene,1,4-dibromo-2-iodo
- Benzene, 1,4-dibromo-2-iodo-
- VLRYPRKTXDPVNN-UHFFFAOYSA-N
- 4746AC
- AS03564
- SY047879
- ST2408476
- D4906
- A20826
- Z2238508602
- 1,4-Dibromo-2-iodobenzene (ACI)
- 2-Iodo-1,4-dibromobenzene
-
- MDL: MFCD07778993
- Renchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
- Clave inchi: VLRYPRKTXDPVNN-UHFFFAOYSA-N
- Sonrisas: BrC1C=C(I)C(Br)=CC=1
Atributos calculados
- Calidad precisa: 359.76500
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 97.1
- Superficie del Polo topológico: 0
Propiedades experimentales
- Punto de fusión: 39.0 to 43.0 deg-C
- Punto de ebullición: 180°C/25mmHg(lit.)
- PSA: 0.00000
- Logp: 3.81620
1,4-Dibromo-2-iodobenzene Información de Seguridad
-
Símbolo:
- Promover:警告
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Dibromo-2-iodobenzene Datos Aduaneros
- Código HS:2903999090
- Datos Aduaneros:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromo-2-iodobenzene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2021-06-16 | |
| Chemenu | CM255614-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 10g |
$204 | 2021-06-16 | |
| Chemenu | CM255614-25g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 25g |
$359 | 2021-06-16 | |
| Chemenu | CM255614-100g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 100g |
$898 | 2021-06-16 | |
| Alichem | A013032520-250mg |
2,5-Dibromoiodobenzene |
89284-52-6 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013032520-500mg |
2,5-Dibromoiodobenzene |
89284-52-6 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013032520-1g |
2,5-Dibromoiodobenzene |
89284-52-6 | 97% | 1g |
$1579.40 | 2023-08-31 | |
| Apollo Scientific | OR55572-1g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 99% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR55572-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 99% | 5g |
£17.00 | 2025-02-20 | |
| Apollo Scientific | OR55572-25g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 99% | 25g |
£74.00 | 2025-02-20 |
1,4-Dibromo-2-iodobenzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Referencia
- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)s, Journal of Polymer Science, 2016, 54(22), 3652-3662
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
Referencia
- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ Cages, Angewandte Chemie, 2022, 61(7),
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Referencia
- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotation, Tetrahedron Letters, 2001, 42(42), 7435-7438
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
Referencia
- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chains, Gaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
Referencia
- Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor, Organic Letters, 2023, 25(17), 3013-3017
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
Referencia
- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister, Chemistry - A European Journal, 2021, 27(20), 6295-6307
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
Referencia
- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain Pendants, Chemistry of Materials, 2005, 17(11), 2841-2851
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
Referencia
- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN), European Journal of Organic Chemistry, 2008, (10), 1797-1801
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
Referencia
- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)s, Macromolecules, 2004, 37(21), 867-7878
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
Referencia
- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applications, Polymer International, 2020, 69(4), 429-438
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
Referencia
- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applications, New Journal of Chemistry, 2018, 42(8), 5767-5773
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
Referencia
- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles, Angewandte Chemie, 2008, 47(5), 888-890
1,4-Dibromo-2-iodobenzene Raw materials
1,4-Dibromo-2-iodobenzene Preparation Products
1,4-Dibromo-2-iodobenzene Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE
Número de pedido:sfd8113
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene
Número de pedido:A20826
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:01
Precio ($):244.0
Correo electrónico:sales@amadischem.com
1,4-Dibromo-2-iodobenzene Literatura relevante
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene
Pureza:99%
Cantidad:100g
Precio ($):244.0